molecular formula C16H20ClN3O B12592456 Agn-PC-0neyt4 CAS No. 478038-47-0

Agn-PC-0neyt4

Cat. No.: B12592456
CAS No.: 478038-47-0
M. Wt: 305.80 g/mol
InChI Key: NVTYMURUZGISLH-UHFFFAOYSA-N
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Description

Agn-PC-0neyt4 is a synthetic compound hypothesized to belong to the class of organometallic or coordination complexes, given its alphanumeric nomenclature and structural analogs referenced in cheminformatics databases . This compound may function as a catalyst or therapeutic agent, given the pharmacological relevance of analogous compounds like Englerin derivatives . Further structural elucidation would require advanced analytical techniques such as X-ray crystallography or mass spectrometry, as emphasized in guidelines for characterizing novel compounds .

Properties

CAS No.

478038-47-0

Molecular Formula

C16H20ClN3O

Molecular Weight

305.80 g/mol

IUPAC Name

1-[1-(4-chlorophenyl)-1,2,4-triazaspiro[4.6]undec-3-en-3-yl]ethanone

InChI

InChI=1S/C16H20ClN3O/c1-12(21)15-18-16(10-4-2-3-5-11-16)20(19-15)14-8-6-13(17)7-9-14/h6-9H,2-5,10-11H2,1H3,(H,18,19)

InChI Key

NVTYMURUZGISLH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2(CCCCCC2)N(N1)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0neyt4 involves several steps, typically starting with the preparation of intermediate compounds. One common method includes the reaction of specific precursors under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized processes to ensure cost-effectiveness and efficiency. This may involve continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and high standards in the final product .

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0neyt4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvent systems to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions typically result in the formation of new compounds with different functional groups .

Scientific Research Applications

Agn-PC-0neyt4 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Agn-PC-0neyt4 involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Property This compound (Hypothetical) Englerin Analogues Ag/Ag-doped Composites
Primary Application Therapeutic (hypothesized) Anticancer Catalytic/antimicrobial
Metal Center Undisclosed (likely Ag/Pt) None (terpene-based) Ag/Pt
Synthetic Complexity High (coordination chemistry) Moderate Low to moderate
Data Availability Limited (in silico/models) Extensive (NCI 60 data) Experimental (peer-reviewed)

Analytical Challenges

This compound’s characterization faces hurdles common to novel coordination complexes, such as reproducibility in synthesis and batch-to-batch variability . In contrast, Englerin analogs benefit from established synthetic protocols and structural validation via X-ray data . Non-targeted metabolomics or collision cross-section (CCS) analysis, as described in cheminformatics workflows , could resolve ambiguities in this compound’s structure-activity relationships.

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